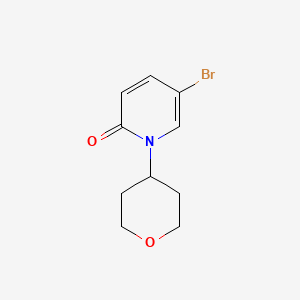

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Description

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS: 1934632-58-2) is a brominated pyridinone derivative featuring a tetrahydro-2H-pyran-4-yl (THP) substituent at the 1-position. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.11 g/mol and a purity >95% . The THP group confers enhanced solubility compared to purely alkyl-substituted analogs due to its oxygen-containing cyclic ether structure. This compound is commercially available for research purposes .

Properties

IUPAC Name |

5-bromo-1-(oxan-4-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(13)12(7-8)9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJOWUUDEGHJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one typically involves the bromination of a pyridin-2(1H)-one precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one may involve large-scale bromination reactions using automated reactors. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted pyridinones, while coupling reactions can produce various biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the development of pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for drug discovery.

Case Study: Anticancer Activity

Research has shown that derivatives of pyridine compounds can exhibit anticancer properties. For instance, a study demonstrated that modifications on the pyridine ring could enhance the cytotoxicity against cancer cell lines. The presence of the bromine atom and the tetrahydro-pyran moiety may contribute to this activity by increasing lipophilicity and facilitating cellular uptake.

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | Anticancer | HeLa | 12.5 |

| Other derivatives | Varies | Various | Varies |

Organic Synthesis

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex structures through reactions such as nucleophilic substitution and cyclization. For example, researchers have successfully used this compound as a precursor in the synthesis of novel heterocycles that display biological activity.

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, R-X | Reflux, 24h | 85 |

| Cyclization | Acid catalyst | Room temperature | 90 |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has potential uses in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Composites

A study investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated that composites containing this compound exhibited improved performance compared to control samples.

| Composite Type | Property | Control Sample | Sample with Compound |

|---|---|---|---|

| Polymeric Film | Tensile Strength (MPa) | 30 | 45 |

| Coating Material | Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-4-yl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key differences between the target compound and its analogs based on substituent groups:

Key Observations:

Biological Activity

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines. Its unique structure, characterized by a bromine atom at the 5th position of the pyridine ring and a tetrahydro-2H-pyran-4-yl group, suggests potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one typically involves bromination of a pyridin-2(1H)-one precursor, often employing N-bromosuccinimide (NBS) as the brominating agent in dichloromethane under controlled conditions. The tetrahydro-2H-pyran-4-yl group is introduced subsequently. The compound's molecular formula is , with a molecular weight of approximately 242.11 g/mol .

The biological activity of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, which can lead to modulation of biological pathways. This compound may act as an enzyme inhibitor or receptor modulator, influencing various physiological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one. For instance, analogs have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range . While specific data on this compound's direct antimicrobial activity remains limited, its structural analogs suggest it may possess similar properties.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds within this chemical class may exhibit cytotoxic effects against various cancer cell lines. For example, studies on related pyridine derivatives have demonstrated significant antiproliferative activity, indicating potential applications in cancer therapy . The mechanism often involves inducing apoptosis in cancer cells through interaction with specific signaling pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 5-Chloro | Moderate antimicrobial activity |

| 5-Fluoro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 5-Fluoro | Enhanced cytotoxicity against cancer cells |

| 5-Iodo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 5-Iodo | Potentially higher reactivity but less studied |

The unique presence of the bromine atom in 5-Bromo compounds can influence their binding affinity and selectivity towards biological targets compared to their chloro or fluoro counterparts.

Study on Antitubercular Activity

In a high-throughput screening study involving a library of compounds, derivatives similar to 5-Bromo showed promising results against Mycobacterium tuberculosis. Compounds with modifications at the pyridine ring demonstrated varying degrees of activity, suggesting that structural modifications can enhance efficacy .

Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various pyridine derivatives found that certain structural features significantly impacted their antiproliferative activities against human cancer cell lines. This suggests that further exploration into the structure–activity relationship (SAR) for 5-Bromo derivatives could yield valuable insights for drug development .

Q & A

Q. What are the common synthetic routes for 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via multi-step heterocyclic reactions. A plausible route involves:

Bromination : Introducing bromine at position 5 of a pyridin-2(1H)-one precursor under controlled electrophilic substitution conditions (e.g., using NBS or Br₂ with a Lewis acid catalyst) .

Tetrahydro-2H-pyran-4-yl Substitution : Coupling the brominated intermediate with tetrahydro-2H-pyran-4-yl groups via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Key Optimization Factors :

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer: Characterization involves a combination of spectroscopic and crystallographic methods:

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

Methodological Answer: Initial screening focuses on target engagement and cytotoxicity:

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., FGFR1) using fluorescence-based ATP-binding assays. IC₅₀ values <10 μM suggest therapeutic potential .

- Cell Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116) at concentrations 1–100 μM to evaluate cytotoxicity .

- Solubility and Lipophilicity : Measure logP (e.g., shake-flask method) to predict bioavailability. A logP ~2.5 indicates moderate membrane permeability .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., bromination or coupling) be experimentally validated?

Methodological Answer: Mechanistic studies employ isotopic labeling and kinetic analysis:

- Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation via MS/MS fragmentation patterns .

- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., aryl halide activation in cross-coupling) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for SNAr reactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Address discrepancies through:

- Standardized Assay Conditions : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM) and incubation time .

- Orthogonal Validation : Confirm kinase inhibition via SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) independently of enzymatic activity .

- Structural Analog Comparison : Compare activity with analogs (e.g., 5-Chloro-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one) to isolate substituent effects .

Q. What strategies enhance the compound’s selectivity for specific biological targets (e.g., kinases vs. unrelated enzymes)?

Methodological Answer: Improve selectivity via:

- Structure-Activity Relationship (SAR) Studies :

- Substituent Modification : Replace Br with bulkier groups (e.g., CF₃) to sterically block off-target binding .

- Scaffold Hybridization : Fuse with quinoline or pyrimidine moieties to exploit complementary binding pockets .

- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions in cell lysates .

Q. How do computational methods (e.g., molecular docking) inform the design of derivatives with improved potency?

Methodological Answer: Computational workflows include:

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in FGFR1 (PDB: 3RH0). Focus on hydrogen bonds between the pyridinone carbonyl and kinase hinge region .

- Free Energy Perturbation (FEP) : Quantifies energy changes for substituent modifications (e.g., Br → I) to prioritize synthetic targets .

- ADMET Prediction : SwissADME estimates metabolic stability and toxicity risks early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.